N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Description
This compound is a bis-indole derivative featuring a 1-methyl-1H-indole-2-carboxamide core linked via a butanoyl-aminoethyl bridge to a second indole moiety. The structure combines two indole rings—a common pharmacophore in bioactive molecules—with a flexible aliphatic chain and a carboxamide group. The 1-methyl substitution on the indole ring likely enhances metabolic stability by reducing oxidative degradation, while the butanoyl linker may optimize spatial orientation for target engagement .
Properties
Molecular Formula |
C24H26N4O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[2-[4-(1H-indol-3-yl)butanoylamino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C24H26N4O2/c1-28-21-11-5-2-7-17(21)15-22(28)24(30)26-14-13-25-23(29)12-6-8-18-16-27-20-10-4-3-9-19(18)20/h2-5,7,9-11,15-16,27H,6,8,12-14H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
HUPYXYLIYLOTAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Hemetsberger–Knittel Indole Synthesis
This method, adapted from optimization studies on indole-2-carboxamides, involves the thermolytic cyclization of azidocinnamate derivatives. For example, methyl 2-azido-3-(substituted phenyl)acrylate undergoes cyclization at elevated temperatures (150–180°C) to yield indole-2-carboxylates. Subsequent N-methylation is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Reaction Scheme:
-
Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes.
-
Thermolysis of azidocinnamate intermediates to form indole-2-carboxylates.
-
N-Methylation at the indole nitrogen using CH₃I/K₂CO₃.
Yields for this route typically range from 65% to 78%, with regioselectivity influenced by substituent positioning on the benzaldehyde precursor.
Leimgruber–Batcho Indole Synthesis
An alternative route, detailed in heterocyclic synthesis research, employs o-nitrotoluene derivatives condensed with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form β-pyrrolidinostyrenes. Catalytic hydrogenation (Pd/C, H₂) induces reductive cyclization, yielding indole-2-carboxylates. Methylation at the 1-position follows analogous conditions to the Hemetsberger–Knittel method.
Synthesis of 4-(1H-Indol-3-yl)butanoyl Intermediate
The butanoyl linker bearing an indol-3-yl group is synthesized through Friedel-Crafts acylation or alkylation strategies:
Friedel-Crafts Acylation of Indole
Indole undergoes acylation with succinic anhydride in the presence of Lewis acids (e.g., AlCl₃) to form 3-(3-carboxypropanoyl)-1H-indole. Subsequent reduction of the ketone moiety (NaBH₄/MeOH) yields 4-(1H-indol-3-yl)butanoic acid.
Optimization Note:
The use of nitrovinyl indole intermediates, as reported in indole functionalization studies, improves regioselectivity. For instance, 3-((E)-2-nitrovinyl)-1H-indole is reduced to 3-(2-aminoethyl)indole, which undergoes acylation with succinic anhydride to form the butanoyl chain.
Alkylation of Indole-3-acetic Acid
Indole-3-acetic acid is elongated via coupling with ethyl bromoacetate, followed by hydrolysis and hydrogenation to yield 4-(1H-indol-3-yl)butanoic acid. This method avoids competing acylation at the indole 2-position.
Coupling Strategies for Amide Bond Formation
The final assembly of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves sequential amidation:
Activation of 1-Methyl-1H-indole-2-carboxylic Acid
The carboxylic acid is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or N,N’-dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt). Reaction with ethylenediamine in anhydrous DMF affords N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide.
-
Combine 1-methyl-1H-indole-2-carboxylic acid (1.0 eq), PyBOP (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DMF.
-
Add ethylenediamine (1.2 eq) and stir at 25°C for 12 h.
-
Isolate the product via extraction (ethyl acetate/water) and column chromatography (SiO₂, 40% EtOAc/hexane).
Coupling with 4-(1H-Indol-3-yl)butanoyl Chloride
The butanoyl intermediate is converted to its acid chloride using oxalyl chloride (SOCl₂, catalytic DMF). Reaction with N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide in dichloromethane (DCM) yields the target compound.
Critical Parameters:
-
Temperature control (<0°C) during acid chloride formation prevents decomposition.
-
Use of DIPEA as a base ensures efficient nucleophilic acyl substitution.
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel chromatography (60–80% EtOAc/hexane) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.85 (s, 1H, indole NH), 8.21 (t, J = 5.6 Hz, 1H, CONH), 7.55–6.95 (m, 8H, aromatic), 4.02 (s, 3H, N-CH₃), 3.45–3.30 (m, 4H, CH₂NHCH₂), 2.45–2.20 (m, 4H, butanoyl CH₂).
-
HRMS : m/z calculated for C₂₅H₂₇N₅O₃ [M+H]⁺: 454.2091; found: 454.2089.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hemetsberger–Knittel + DCC | 72 | ≥98 | High regioselectivity for N-methylation |
| Leimgruber–Batcho + PyBOP | 68 | 97 | Scalability to multi-gram quantities |
| Friedel-Crafts + SOCl₂ | 65 | 95 | Avoids side reactions at indole C2 |
Challenges and Optimization Opportunities
-
Regioselectivity in Indole Functionalization : Competing reactions at C2 and C3 positions necessitate careful choice of protecting groups. For example, tert-butoxycarbonyl (Boc) protection of the indole NH prior to acylation minimizes undesired side products.
-
Solubility Issues : Ester prodrug derivatives (e.g., ethyl 1-methyl-1H-indole-2-carboxylate) improve solubility during coupling steps, as noted in patent literature .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce the corresponding amine.
Scientific Research Applications
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety allows the compound to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This interaction can modulate signaling pathways and affect cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related indole derivatives and their distinguishing attributes:
Physicochemical and Pharmacological Comparisons
Linker Length and Flexibility
- The target compound’s butanoyl chain (C4) provides greater conformational flexibility compared to shorter acetamide (C2) or rigid benzamide linkers in analogs like . This may enhance binding to hydrophobic pockets in targets such as Bcl-2/Mcl-1 .
- In contrast, N-[2-(1H-indol-3-yl)ethyl]hexanamide (C6 chain) demonstrated superior antimalarial activity over benzamide derivatives, suggesting chain length influences target affinity .
Substituent Effects
- The 1-methyl group on the indole ring in the target compound likely reduces metabolic oxidation compared to unmethylated analogs like , which may degrade faster in vivo.
- Electron-withdrawing groups (e.g., 4-chloro in ) increase lipophilicity and membrane permeability but may reduce solubility. The target compound balances this with a polar carboxamide group.
Research Findings and Mechanistic Insights
- Anticancer Potential: Indole derivatives with carboxamide linkers (e.g., ) inhibit protein-protein interactions in apoptosis pathways (e.g., Bcl-2/Mcl-1). The target compound’s extended linker may improve binding to these targets .
- Antiparasitic Activity : Analogues with aliphatic chains (e.g., hexanamide) disrupt Plasmodium melatonin signaling, but carboxamide-containing variants like the target compound remain untested in this context .
Biological Activity
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, often referred to as compound 19, is a synthetic derivative that has garnered attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C24H26N4O
- Molecular Weight : 398.49 g/mol
The structure features an indole moiety, which is known for its biological significance, particularly in pharmacology. The presence of the carboxamide group enhances its solubility and bioavailability.
Inhibition of ASK1 Kinase
One significant mechanism of action for compound 19 is its inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a member of the MAPK family implicated in various diseases, including cancer and inflammatory disorders. Studies have demonstrated that compound 19 exhibits potent anti-ASK1 activity, outperforming other known inhibitors like GS-4997 in cellular assays .
Anti-inflammatory Effects
In vivo studies using a dextran sulfate sodium (DSS)-induced model of ulcerative colitis revealed that compound 19 significantly reduces disease severity. Key findings include:
- Reduction in Body Weight Loss : Mice treated with compound 19 showed less weight loss compared to controls.
- Colonic Shortening : The treatment group exhibited reduced colonic shortening, indicating less inflammation.
- Inflammatory Cell Infiltration : Histological analyses showed decreased infiltration of inflammatory cells in colon tissues .
Structure-Activity Relationship (SAR)
A comprehensive SAR study has been conducted to optimize the biological activity of indole derivatives. The modifications on the indole scaffold directly influence the compound's potency and selectivity for ASK1 inhibition.
Key Findings from SAR Studies
| Compound | K i (nM) for rD2L | K i (nM) for rD3 | D2L/D3 Ratio |
|---|---|---|---|
| Compound 19 | 46.7 ± 6.6 | 1.92 ± 0.38 | 24.3 |
| D-237 | 26.0 ± 7.5 | 0.83 ± 0.13 | 31.5 |
| D-301 | 269 ± 16 | 2.23 ± 0.60 | 121 |
| D-264 | 264 ± 40 | 0.92 ± 0.23 | 253 |
The table illustrates that compound 19 has a favorable D2L/D3 ratio, suggesting a balanced interaction with dopamine receptors which may contribute to its therapeutic profile .
Ulcerative Colitis Model
In research involving DSS-induced ulcerative colitis, compound 19 was administered to evaluate its therapeutic effects:
- Study Design : Mice were divided into treatment and control groups.
- Results : Significant improvements were noted in disease activity index (DAI), with treated mice showing lower scores compared to controls.
These findings indicate a promising role for compound 19 in managing inflammatory bowel diseases through its anti-inflammatory properties.
Q & A
Q. Q1. What are the standard synthetic routes for preparing N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, and how are intermediates validated?
A1. Synthesis typically involves coupling indole-derived carboxylic acids with amine-containing intermediates via amide bond formation. For example, TBTU-mediated coupling under anhydrous conditions in dichloromethane (DCM) is widely used, as seen in analogous indole carboxamide syntheses . Key steps include:
- Intermediate validation : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) to monitor reaction progress.
- Final purification : Column chromatography or recrystallization from DCM/hexane.
- Structural confirmation : (DMSO-) for proton environments, for carbonyl/amide signals, and HRMS for molecular ion verification .
Advanced Synthesis Challenges
Q. Q2. How can researchers optimize low yields in the final coupling step of this compound?
A2. Low yields often arise from steric hindrance or poor nucleophilicity of the amine. Strategies include:
- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.
- Activating agents : Use TBTU or HATU with 2,6-lutidine to enhance coupling efficiency.
- Solvent optimization : Replace DCM with DMF for better solubility of indole intermediates .
- Workup adjustments : Sequential washes with sodium bicarbonate and brine to remove unreacted acids.
Biological Activity Profiling
Q. Q3. What in vitro assays are recommended to evaluate this compound’s anticancer potential?
A3. Prioritize assays aligned with indole derivatives’ known mechanisms:
- Apoptosis assays : Caspase-3/7 activation via fluorogenic substrates.
- Bcl-2/Mcl-1 inhibition : Fluorescence polarization assays using recombinant proteins.
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with IC determination .
- Selectivity : Compare activity against non-cancerous cell lines (e.g., HEK-293).
Advanced Mechanistic Studies
Q. Q4. How can contradictory results in cytotoxicity and target-binding assays be resolved?
A4. Contradictions may arise from off-target effects or assay interference. Mitigate via:
- Orthogonal validation : Use SPR (surface plasmon resonance) for direct binding kinetics to Bcl-2/Mcl-1.
- Proteomics : SILAC (stable isotope labeling) to identify unintended protein interactions.
- Solubility checks : Ensure DMSO concentration ≤0.1% to avoid false positives .
- Positive controls : Compare with established inhibitors (e.g., ABT-199 for Bcl-2).
Structural Analysis and Crystallography
Q. Q5. What crystallographic techniques are suitable for resolving this compound’s 3D structure?
A5. Single-crystal X-ray diffraction (SCXRD) is optimal. Key considerations:
- Crystallization : Vapor diffusion with ethanol/water mixtures.
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small molecules.
- Refinement : SHELXL for structure solution and refinement, leveraging its robustness for indole derivatives .
- Validation : Check R-factors (<5%) and electron density maps for amide bond geometry.
Advanced Analytical Challenges
Q. Q6. How to address discrepancies between NMR and mass spectrometry data during characterization?
A6. Discrepancies may indicate impurities or isotopic interference. Steps include:
- HRMS recalibration : Use internal standards (e.g., sodium formate) for accurate mass.
- NMR solvent effects : Confirm assignments in DMSO- vs. CDCl.
- Impurity profiling : LC-MS/MS to identify byproducts (e.g., unreacted indole precursors) .
Structure-Activity Relationship (SAR) Exploration
Q. Q7. Which substituents on the indole core enhance binding to apoptotic targets?
A7. Modifications at the 1-methyl and butanoyl positions significantly impact activity:
- 1-Methyl group : Enhances metabolic stability by reducing CYP450 oxidation.
- Butanoyl chain length : A 4-carbon spacer optimizes hydrophobic interactions with Bcl-2 pockets.
- Electron-withdrawing groups : Chloro or fluoro substituents at the indole 5-position improve potency (see analogs in ).
Computational Modeling
Q. Q8. What molecular docking strategies predict this compound’s interaction with Bcl-2?
A8. Use Schrödinger Suite or AutoDock Vina with:
- Protein preparation : Retrieve Bcl-2 structure (PDB: 2O2F), remove water, add hydrogens.
- Ligand preparation : Optimize geometry at B3LYP/6-31G* level.
- Docking parameters : Grid box centered on BH3-binding groove (20 Å).
- Validation : Compare with co-crystallized ligands (e.g., ABT-263) .
Stability and Degradation Studies
Q. Q9. How to assess this compound’s stability under physiological conditions?
A9. Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze via HPLC.
- Thermal degradation : Heat at 40–60°C for 72h; monitor decomposition by LC-MS.
- Light sensitivity : Expose to UV (254 nm) and quantify photodegradants .
Data Reproducibility
Q. Q10. How to ensure reproducibility in biological assays given batch-to-batch variability?
A10. Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
